7,4'-Dimethoxy-5-hydroxyisoflavone

概要

説明

準備方法

合成経路と反応条件: バイオチャニン A, 7-メチルエーテルは、いくつかの化学的経路によって合成できます。一般的な方法の1つは、フロログルシノールを出発物質として使用することです。合成は、フリーデル・クラフツ反応を含む一連のステップを経て進行し、中間体が生成されます。 この中間体は環化してバイオチャニン A, 7-メチルエーテルを形成します .

工業生産方法: バイオチャニン A, 7-メチルエーテルの工業生産は、通常、赤クローバーやひよこ豆などの天然資源からの抽出を伴います。 抽出プロセスには、溶媒抽出、精製、結晶化が含まれ、純粋な化合物が得られます .

化学反応の分析

反応の種類: バイオチャニン A, 7-メチルエーテルは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴い、酸化生成物の生成につながります。

還元: この反応は、水素の付加または酸素の除去を伴い、還元生成物の生成につながります。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムが含まれます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノンの生成につながる可能性があり、還元はジヒドロ誘導体の生成につながる可能性があります .

科学研究の応用

バイオチャニン A, 7-メチルエーテルは、以下を含む、さまざまな科学研究の応用を持っています。

科学的研究の応用

Chemistry

- Reference Standard : It is utilized as a reference standard in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS) for the analysis of isoflavones in plant extracts.

- Reactivity Studies : The functional groups in 7,4'-Dimethoxy-5-hydroxyisoflavone influence its reactivity and can be modified for various applications in synthetic chemistry.

Biology

- Phytoestrogen Activity : The compound acts as a phytoestrogen, modulating estrogen receptors (particularly ER-β), which may have implications for hormone-related therapies .

- Antifungal Properties : Research has indicated that this compound exhibits antifungal activity against Candida albicans. It shows synergistic effects when combined with conventional antifungal agents like miconazole .

Medicine

- Cancer Research : The compound has demonstrated potential anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanism involves modulation of signaling pathways associated with cancer progression .

- Neuroprotective Effects : Studies suggest that it may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Industry

- Pharmaceutical Development : Due to its bioactive properties, this compound is being explored for incorporation into nutraceuticals and pharmaceuticals aimed at treating conditions like osteoporosis and cardiovascular diseases.

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | HPLC-MS Reference Standard | Essential for accurate quantification of isoflavones in plant extracts. |

| Biology | Phytoestrogen Modulation | Modulates estrogen receptors; potential therapeutic applications in hormone therapy. |

| Medicine | Anticancer Activity | Inhibits proliferation in cancer cell lines; induces apoptosis through specific pathways. |

| Industry | Nutraceutical Development | Explored for use in supplements targeting bone health and cardiovascular support. |

Case Study 1: Antifungal Activity

A study conducted on the antifungal properties of this compound revealed that it effectively inhibited the growth of Candida albicans. When combined with miconazole, it achieved complete growth inhibition within four hours of treatment. This study highlights the potential of this compound as a lead for developing new antifungal therapies .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, this compound was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The results indicated that this isoflavone could mitigate neuronal damage and support cognitive function, suggesting its utility in treating neurodegenerative diseases .

作用機序

バイオチャニン A, 7-メチルエーテルは、いくつかの分子標的と経路を通じてその効果を発揮します。 アリール炭化水素受容体のリガンドとして作用し、エストロゲン受容体、特にER-βエストロゲン受容体を調節します . 細胞増殖、分化、アポトーシスに関与するPI3K/Akt経路やMAPK経路など、さまざまなシグナル伝達経路にも影響を与えます . さらに、異物解毒のためのスルホトランスフェラーゼを誘導し、そのがん予防効果に寄与します .

類似の化合物との比較

バイオチャニン A, 7-メチルエーテルは、ゲニステインやダイゼインなどの他のイソフラボンに似ています。これらの化合物とは異なる独自の特性があります。

類似の化合物のリスト:

- ゲニステイン

- ダイゼイン

- ホルモノネチン

- グリシテイン

生物活性

7,4'-Dimethoxy-5-hydroxyisoflavone, also known as Biochanin A, 7-Methyl Ether, is a naturally occurring isoflavone found in various plants, including red clover and chickpeas. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antifungal, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

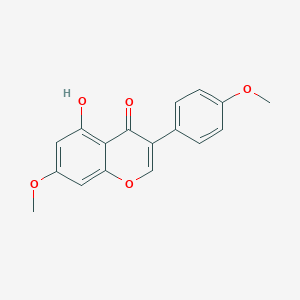

Chemical Structure

The chemical structure of this compound is characterized by the presence of two methoxy groups and a hydroxyl group on the isoflavone backbone. This unique structure contributes to its bioactivity.

1. Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. A study demonstrated its effectiveness against Candida albicans, with a minimum inhibitory concentration (MIC) determined through broth dilution methods. The compound showed synergistic effects when combined with miconazole, leading to complete inhibition of fungal growth within four hours . Additionally, it was found to reduce ergosterol biosynthesis in C. albicans, which is crucial for fungal cell membrane integrity .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

- DPPH Radical Scavenging : The compound demonstrated significant radical scavenging activity, with effective concentrations ranging from 6.25 to 400 μg/mL .

- Ferric Reducing Antioxidant Power (FRAP) : This assay confirmed the compound's ability to reduce ferric ions, indicating strong antioxidant capabilities .

- Iron Chelating Activity : The compound also exhibited iron chelation properties, which are beneficial in reducing oxidative stress .

3. Cytotoxicity and Anticancer Potential

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and cell cycle arrest. The compound's cytotoxicity was assessed using different cell lines to determine its safety profile and efficacy in cancer treatment .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Estrogen Receptor Modulation : The compound acts as a phytoestrogen, binding to estrogen receptors and potentially influencing estrogen-related pathways.

- Inhibition of Drug Efflux Pumps : It has been shown to inhibit drug efflux pumps in fungi, enhancing the effectiveness of antifungal agents .

- Antioxidant Enzyme Inhibition : The compound inhibits enzymes such as superoxide dismutase (SOD) and glutathione S-transferases (GST), contributing to its antioxidant effects .

Case Studies

特性

IUPAC Name |

5-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNLRFRBAWCJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187684 | |

| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34086-51-6 | |

| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,4'-DIMETHOXY-5-HYDROXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O617EDC7HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant is 7-O-Methylbiochanin A found in and what other compounds were isolated alongside it?

A1: 7-O-Methylbiochanin A, also known as 8-C-geranyl-7-O-methylbiochanin A, was newly isolated from the roots of the Dalbergia paniculata plant. [] This finding was significant as it was the first time this particular geranylated isoflavone had been identified. Alongside this new compound, researchers also isolated three known compounds: olibergin B, biochanin A, and dehydrodeguelin. []

Q2: How was the structure of 7-O-Methylbiochanin A confirmed?

A2: Researchers utilized a variety of spectroscopic techniques to elucidate the structure of the newly discovered 7-O-Methylbiochanin A. This included employing both 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. [] This allowed them to determine the compound's structural features and confirm its identity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。